molecular formula C10H14N2Si B8528632 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine

2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine

Cat. No. B8528632
M. Wt: 190.32 g/mol
InChI Key: QATDGSKIJGGHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09063126B2

Procedure details

A solution of the product of example 82A (2.05 g, 10.8 mmol) in methanol (30 mL) was stirred with potassium carbonate (1.49 g, 10.8 mmol) at room temperature. After 2 hours, the reaction mixture was filtered, and the filtrate was concentrated under vacuum to provide the title compound suitable for use in the next step: 1H NMR (300 MHz, methanol-d4) δ ppm 2.69 (s, 3H), 3.34 (s, 1H), 8.75 (s, 2H); MS (ESI) m/z 119 (M+H)+.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:8]([C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[N:7][CH:6]=1)#[CH:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C#C[Si](C)(C)C
Name
Quantity
1.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C=1C=NC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.